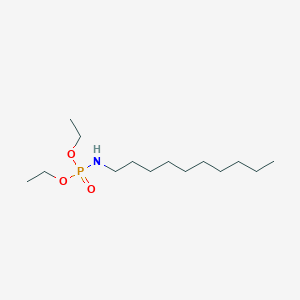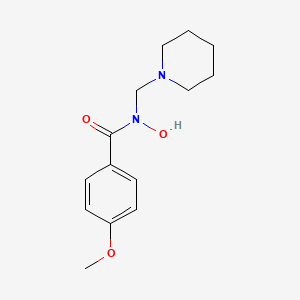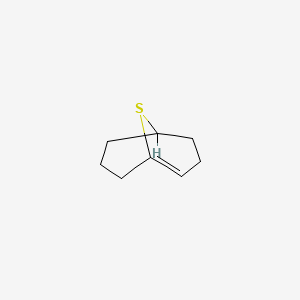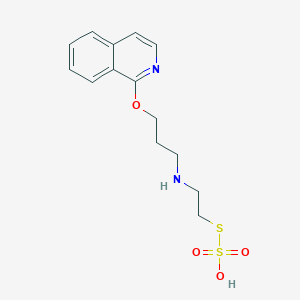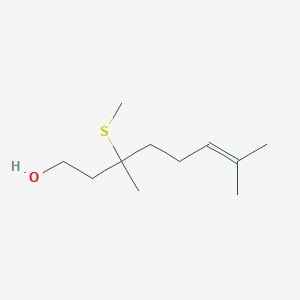![molecular formula C17H17N3OS B14651169 2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one CAS No. 52772-99-3](/img/structure/B14651169.png)
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one typically involves a multicomponent reaction. One common method includes the reaction of 4-methylaniline, benzaldehyde, and thioglycolic acid in the presence of a catalyst such as β-cyclodextrin-SO3H. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazolidine derivative .
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry approaches to improve yield, selectivity, and purity. Techniques such as nano-catalysis and click chemistry are utilized to enhance the efficiency of the synthesis process. These methods not only reduce waste but also ensure a cleaner reaction profile and easier catalyst recovery .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with different functional groups.
Scientific Research Applications
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis, anti-inflammatory responses, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: A closely related compound with similar biological activities.
Thiazole: Another heterocyclic compound with diverse biological properties.
Thiadiazole: Known for its antimicrobial and anticancer activities.
Uniqueness
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidine ring with a phenyl and 4-methylanilino group. This structural arrangement enhances its pharmacological properties and makes it a promising candidate for drug development .
Properties
CAS No. |
52772-99-3 |
|---|---|
Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(4-methylanilino)methylimino]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17N3OS/c1-13-7-9-14(10-8-13)18-12-19-17-20(16(21)11-22-17)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3 |
InChI Key |
HHWFTQCCOFUCEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCN=C2N(C(=O)CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)

![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)


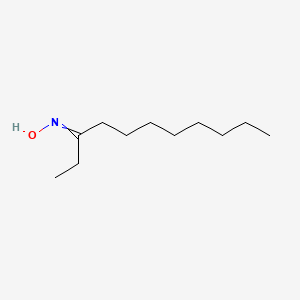
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
